tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H25N3O2 It is a piperazine derivative, which is a class of compounds known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(3-bromomethylphenyl)piperazine-1-carboxylate with an amine source such as ammonia or an amine derivative. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the tert-butyl group or the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-(aminomethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10,12,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJRJVRBLJRPAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609796 |
Source
|
Record name | tert-Butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889948-55-4 |
Source
|
Record name | tert-Butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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